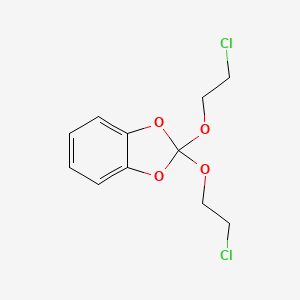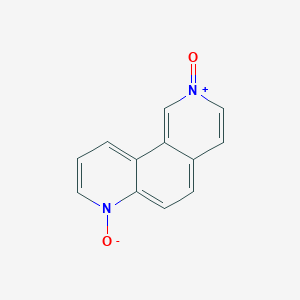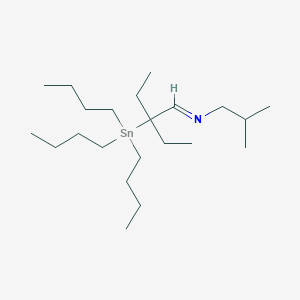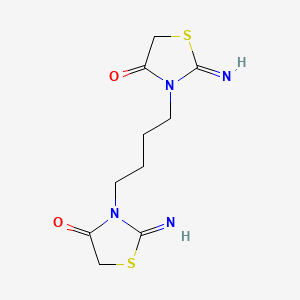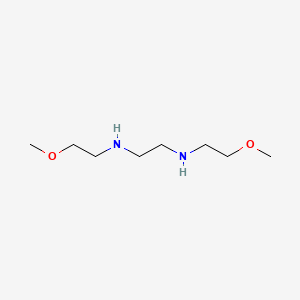
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H20N2O2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, which has significant implications in both industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-methoxyethanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
H2NCH2CH2NH2+2CH3OCH2CH2OH→N1,N2-Bis(2-methoxyethyl)ethane-1,2-diamine+2H2O
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process, ensuring a consistent and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a chelating agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N1,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The compound’s methoxyethyl groups can also participate in hydrogen bonding and other interactions, further influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but with aminoethyl groups instead of methoxyethyl groups.
N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine: Contains hydroxyethyl groups, leading to different reactivity and binding properties.
Diethylene glycol dimethyl ether: Similar ether structure but lacks the diamine functionality.
Uniqueness
N~1~,N~2~-Bis(2-methoxyethyl)ethane-1,2-diamine is unique due to its combination of methoxyethyl groups and diamine functionality, which provides a balance of hydrophilicity and coordination ability. This makes it particularly useful in forming stable metal complexes and in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
61482-73-3 |
|---|---|
Formule moléculaire |
C8H20N2O2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N,N'-bis(2-methoxyethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-11-7-5-9-3-4-10-6-8-12-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
YTIYNMTWXOYBGM-UHFFFAOYSA-N |
SMILES canonique |
COCCNCCNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
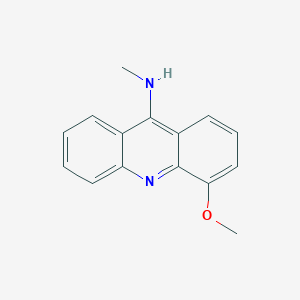
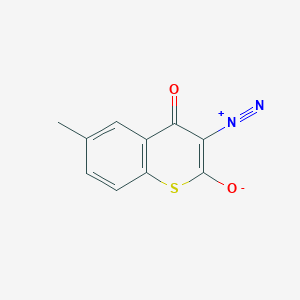
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
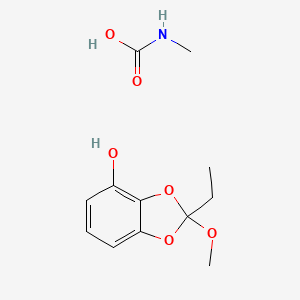
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
